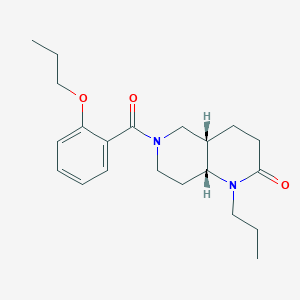amine hydrochloride](/img/structure/B5347979.png)
[3-methoxy-4-(2-phenylethoxy)benzyl](3-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-methoxy-4-(2-phenylethoxy)benzyl](3-pyridinylmethyl)amine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. Also known as MPOB-Py, this compound is a selective agonist for the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Mecanismo De Acción
MPOB-Py is a selective agonist for the GPR139 receptor, which is primarily expressed in the brain. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. The exact mechanism of action of MPOB-Py is not fully understood, but it is thought to involve the modulation of these neurotransmitter systems.
Biochemical and Physiological Effects:
MPOB-Py has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of GABA and decrease the release of glutamate in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects. Additionally, MPOB-Py has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its potential use as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPOB-Py in lab experiments is its selectivity for the GPR139 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using MPOB-Py is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on MPOB-Py. One area of interest is its potential use as a treatment for addiction, given its ability to modulate dopamine release in the nucleus accumbens. Additionally, further research is needed to fully understand the mechanism of action of MPOB-Py and its potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPOB-Py involves a multi-step process that starts with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol to form a Schiff base. This intermediate is then reacted with 3-pyridinemethanamine to produce MPOB-Py. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
MPOB-Py has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a treatment for anxiety and depression. Additionally, MPOB-Py has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-25-22-14-19(15-24-17-20-8-5-12-23-16-20)9-10-21(22)26-13-11-18-6-3-2-4-7-18;/h2-10,12,14,16,24H,11,13,15,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIBOLFZNEDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)
![N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)

![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
![N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine](/img/structure/B5347971.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)